2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile
Description
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-12-3-5-13(6-4-12)18-7-1-2-14(18)8-11(9-16)10-17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWHAFGEFKQKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with pyrrole. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Bases such as sodium ethoxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
*Calculated based on analogous structures.
Key Observations :
- Electronic Effects : The 4-bromophenyl group in the target compound increases electron-withdrawing character compared to methyl () or unsubstituted phenyl analogs. This enhances electrophilicity at the methylidene carbon, influencing reactivity in cycloaddition or nucleophilic substitution reactions.
- highlights the role of hydrogen bonds in dictating crystal packing and stability .
- Biological Relevance : The piperazine-containing analog () demonstrates higher molecular weight (317.40 g/mol) and hydrogen-bond acceptors (4 vs. 1–3 in others), correlating with enhanced bioactivity as a dopamine receptor ligand .
Physicochemical Properties
- Polarity : The hydroxylated derivative () is more polar (logP reduced by hydroxyl group) than the target compound, affecting solubility in polar solvents.
- Aromatic Interactions : The pyrene-substituted analog () exhibits extended π-conjugation, favoring applications in optoelectronics or as a fluorescent probe due to its aromatic stacking capabilities .
Crystallographic and Structural Analysis
- Crystal Packing : Halogen (Br) and hydrogen bonds (in ) dominate packing motifs. The target compound’s bromine may engage in Type-II halogen bonding (C–Br···N≡C), as seen in related structures .
- Validation : Tools like SHELXL () and ORTEP-3 () are critical for refining and visualizing these structures .
Biological Activity
The compound 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile is a notable member of the pyrrole family, recognized for its diverse biological activities. This article synthesizes available research findings, highlighting its chemical properties, biological effects, and potential applications in pharmacology.
- Molecular Formula : C14H8BrN3
- Molecular Weight : 298.14 g/mol
- InChIKey : CUWHAFGEFKQKAH-UHFFFAOYSA-N
- Exact Mass : 296.99016 g/mol
These properties indicate the compound's structural complexity, which may contribute to its biological interactions.
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related pyrrole derivative was tested against various bacterial strains and demonstrated effective inhibition of growth, suggesting potential as an antimicrobial agent .
Anticancer Activity
Research indicates that pyrrole-based compounds possess anticancer properties. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
Case Study: Cell Line Testing
A specific study evaluated the effects of a pyrrole derivative on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at relatively low concentrations .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some derivatives of pyrrole have been shown to inhibit pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory conditions .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with DNA : Some studies suggest that pyrrole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit enzymes involved in critical metabolic pathways, contributing to their antimicrobial and anticancer effects.
- Modulation of Signaling Pathways : The ability to modulate key signaling pathways related to cell survival and proliferation underlies many of their therapeutic effects.
Q & A
Q. What experimental methods are recommended for synthesizing 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile?
The synthesis involves a multi-step condensation reaction. A typical protocol includes:
- Starting materials : 4-bromobenzaldehyde, 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde, and malononitrile.
- Base-catalyzed condensation : Sodium ethoxide or ammonium acetate in ethanol facilitates Knoevenagel condensation between the aldehyde and malononitrile.
- Reaction conditions : Reflux at 80–100°C for 6–12 hours under inert atmosphere (N₂/Ar) to prevent oxidation .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Sodium ethoxide | >85% yield |
| Temperature | 90°C | Maximizes rate |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Reaction time | 8 hours | Balances completion vs. side reactions |
Q. How can the molecular structure of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Software tools : SHELX suite (SHELXD for solution, SHELXL for refinement) to resolve atomic coordinates and thermal displacement parameters .
- Validation metrics : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis to confirm packing efficiency .
- Complementary techniques : Compare with FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹³C NMR (δ ~110–120 ppm for nitrile carbons) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Contradictions often arise from intermolecular interactions (e.g., hydrogen bonding, π-stacking) not modeled in simulations. A systematic approach includes:
Hydrogen bond analysis : Use graph-set notation (e.g., S(6) motifs) to classify interactions in the crystal lattice .
DFT optimization : Compare gas-phase computational models (B3LYP/6-311+G(d,p)) with solid-state SC-XRD data to identify conformational changes .
Dynamic effects : Perform variable-temperature NMR to probe rotational barriers of the pyrrole ring or nitrile groups .
Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced electronic properties?
Key parameters for derivative synthesis:
- Electron-withdrawing substituents : Introduce nitro (-NO₂) or cyano (-CN) groups at the phenyl ring to modulate π-conjugation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation in derivatives.
- High-throughput screening : Use parallel reactors to vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst load (5–20 mol%) .
| Derivative | Modification | λₐᵦₛ (nm) | Bandgap (eV) |
|---|---|---|---|
| Parent compound | None | 380 | 3.2 |
| Nitro-substituted | -NO₂ at para position | 420 | 2.8 |
| Cyano-substituted | -CN at meta position | 410 | 2.9 |
Q. What computational approaches predict the non-linear optical (NLO) properties of this compound?
Density Functional Theory (DFT) is critical for modeling NLO behavior:
- Polarizability calculations : Use CAM-B3LYP with aug-cc-pVDZ basis set to compute hyperpolarizability (β) .
- Solvent effects : Apply the polarizable continuum model (PCM) to simulate acetonitrile or DMF environments .
- Structure-property relationships : Correlate dihedral angles between pyrrole and nitrile groups with β values (e.g., a planar conformation enhances charge transfer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
